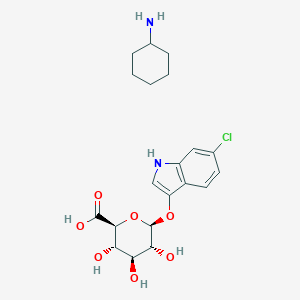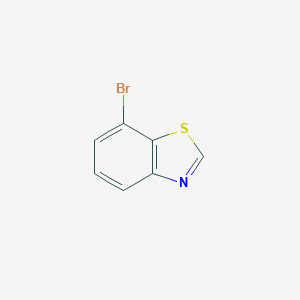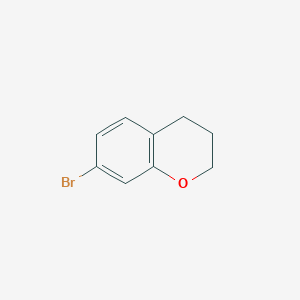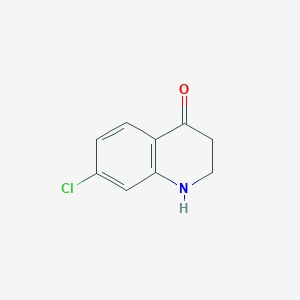
7-氯-2,3-二氢喹啉-4(1H)-酮
描述
Organocatalytic Synthesis of 7-Chloroquinoline Derivatives
The study presented in paper focuses on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which are synthesized with good to excellent yields. The process involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine. The synthesized compounds, particularly compound 3a, were found to have significant anticonvulsant, antinociceptive, and anti-inflammatory properties, making them potential candidates for the treatment of seizures and acute pain.
Structural Characterization of Tetrahydroisoquinoline Derivatives
Paper describes the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine. The process includes acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid, achieving an overall yield of 41.1%. The structure of the synthesized compounds was characterized using IR and 1H NMR, providing a foundation for understanding the molecular structure of chlorinated isoquinoline derivatives.
Novel Substituted 4-Amino-7-chloroquinolines
In paper , the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines is explored. These compounds are analogues of antimalarial drugs and are synthesized using amino alcohols. The study also presents the single-crystal X-ray structures of the synthesized compounds, which include unique species such as a pyrrole heterocycle and a 4-aza-1,10-phenanthroline.
Tautomerism in 4-Aminoquinoline Derivatives
Paper investigates the solid-state structure of 1-(7-chloro-1,4-dihydroquinolin-4-ylidene)thiosemicarbazide and its hydrochloride, revealing the existence of a stable imine tautomer. This finding is significant as it contrasts with other 4-amino-7-chloroquinolines and provides insight into the amino-imino tautomerism in nitrogen heterocycles.
Supramolecular Arrangements in 7-Chloroquinoline Hydrazones
The molecules of 7-chloroquinoline-4-hydrazones are studied in paper , where the focus is on the supramolecular arrangements derived from various intermolecular interactions. The study shows that hydrogen bonds and π-π interactions contribute to the three-dimensional connectivity of the molecules, which varies widely throughout the series.
Dehydrochlorination Route to Functionalized Isoquinolines
Paper presents a method for synthesizing functionalized isoquinolines through the dehydrochlorination of chlorinated 3,4-dihydroisoquinolines. The chlorinated precursors are obtained by chlorination of 1-alkyl-3,4-dihydroisoquinolines, which then undergo aromatization to yield the final isoquinoline products.
科学研究应用
光物理和电化学性质
- 已对新型2,3-二氢喹唑啉-4(1H)-酮进行了研究,包括7-氯-2,3-二氢喹啉-4(1H)-酮的衍生物,以探究它们的光学和电化学性质。这些化合物展示了显著的光物理活性和中等至良好的抗癌活性 (Kamble et al., 2017)。
结构分析
- 研究重点放在类似化合物的晶体结构和互变异构上,为了解它们的分子构象和键合特性提供了见解 (Machado et al., 2015)。
有机合成
- 这些化合物已被用作有机合成中的模板,特别是用于合成对映纯的3,4-二氢喹啉-2(1H)-酮,突显了它们在制药和生物化学中的潜力 (Harmata & Hong, 2007)。
绿色化学
- 它们的合成已通过离子液体中的环保方法实现,展示了这些化合物在绿色化学应用中的潜力 (Chen et al., 2007)。
催化
- 使用各种催化剂合成了2,3-二氢喹唑啉-4(1H)-酮衍生物,表明它们在化学合成中的多功能性 (Niknam et al., 2011)。
分子构象和相互作用
- 研究已深入探讨了二氢喹啉-4(1H)-酮衍生物的分子构象和分子间相互作用,有助于理解它们的化学行为 (Chelghoum et al., 2014)。
抗氧化活性
- 一些衍生物显示出强大的抗氧化性能,表明它们在包括医疗保健和材料科学在内的各种应用中的潜力 (Pandit et al., 2015)。
抑制活性
- 研究还探索了氨基喹啉的抑制活性,包括带有7-氯基团的活性,针对β-血红素形成,暗示了它们在抗疟疾药物中的应用 (Egan et al., 2000)。
属性
IUPAC Name |
7-chloro-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLTZTRNTRXTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176007 | |
| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
21617-15-2 | |
| Record name | 7-Chloro-2,3-dihydro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21617-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3-dihydro-4-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

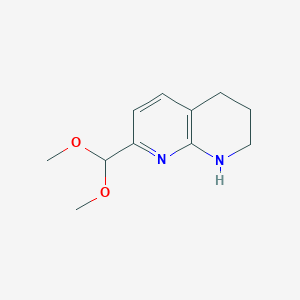
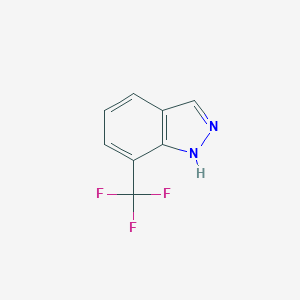
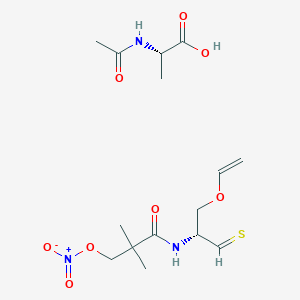
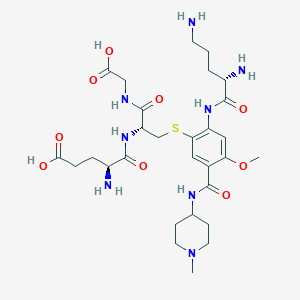
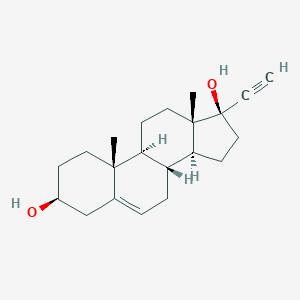
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
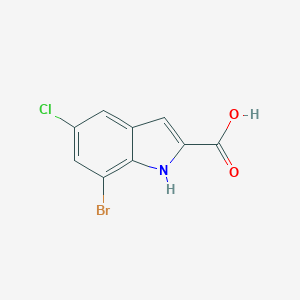
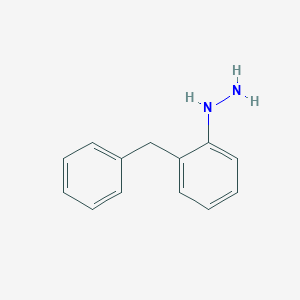
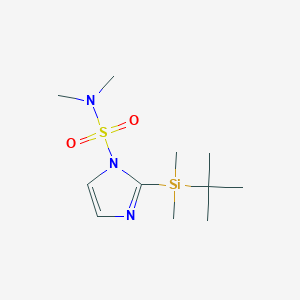
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

